Spiro[2.5]octane-6-carboxamide
CAS No.:
Cat. No.: VC16003259
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO |
|---|---|
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | spiro[2.5]octane-6-carboxamide |
| Standard InChI | InChI=1S/C9H15NO/c10-8(11)7-1-3-9(4-2-7)5-6-9/h7H,1-6H2,(H2,10,11) |
| Standard InChI Key | CAOJLFFLAMIDBU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1C(=O)N)CC2 |
Introduction
Spiro[2.5]octane-6-carboxamide is a bicyclic organic compound characterized by its unique spirocyclic structure, where two rings are connected through a single carbon atom. This configuration includes a cyclopropane and a cyclohexane moiety, with a carboxamide functional group attached at the junction. The molecular formula of this compound is , and it has a molecular weight of approximately 165.23 g/mol.
The spiro arrangement provides a rigid three-dimensional framework, which significantly influences its chemical reactivity, biological interactions, and physicochemical properties. This compound has garnered attention for its potential applications in medicinal chemistry, organic synthesis, and material science.
General Synthetic Route
The synthesis of Spiro[2.5]octane-6-carboxamide typically involves:
-
Starting Material: Spiro[2.5]octane-6-carboxylic acid.
-
Coupling Reaction: The carboxylic acid reacts with an amine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
-
Reaction Conditions: Controlled temperature and pH to optimize yield and purity.
-
Solvents: Commonly used solvents include dichloromethane (DCM) or dimethylformamide (DMF).
Reaction Mechanism
The carboxylic acid undergoes nucleophilic substitution facilitated by the coupling agent, forming an amide bond with the amine group.
Medicinal Chemistry
Spiro[2.5]octane-6-carboxamide has shown promise in various therapeutic areas:
-
Anti-inflammatory Activity: The carboxamide group interacts with biological targets to modulate inflammatory pathways.
-
Anticancer Potential: Preliminary studies suggest cytotoxic effects against certain cancer cell lines, although further research is required to elucidate its mechanisms.
-
Antimicrobial Properties: It exhibits activity against bacterial strains, including multidrug-resistant pathogens.
Material Science
Due to its rigid structure, Spiro[2.5]octane-6-carboxamide is used as an intermediate in synthesizing advanced materials with improved mechanical or thermal properties.
Comparative Analysis with Related Compounds
Spiro[2.5]octane-6-carboxamide shares structural similarities with other spirocyclic compounds but differs in reactivity and biological properties due to its unique functional group.
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Spiro[2.5]octane-6-carboxylic acid | Spirocyclic Acid | Parent compound without amide functionality |
| Spiro[2.5]octane-6-methanol | Spirocyclic Alcohol | Reduced form of the carboxylic acid |
| Spiro[3.5]nonane-6-carboxylic acid | Larger spiro system | Increased steric hindrance affecting reactivity |
Analytical Techniques
To confirm the structure and purity of Spiro[2.5]octane-6-carboxamide, several spectroscopic methods are employed:
-
Nuclear Magnetic Resonance (NMR): Identifies hydrogen and carbon environments within the molecule.
-
Infrared Spectroscopy (IR): Detects functional groups such as .
-
Mass Spectrometry (MS): Confirms molecular weight.
Research Gaps and Future Directions
While Spiro[2.5]octane-6-carboxamide exhibits promising biological activities, further research is needed to:
-
Elucidate its precise mechanisms of action in biological systems.
-
Optimize synthetic methods for higher yields and cost-effectiveness.
-
Investigate its long-term safety profile for therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume